Pinacolborane-10B is a boron-containing compound that has gained attention due to its applications in various fields, particularly in medicinal chemistry and material science. This compound is a derivative of pinacolborane, which is known for its utility in organic synthesis, especially in the preparation of boronic esters. Pinacolborane-10B specifically refers to the isotopically enriched version of this compound, containing boron-10, which is significant for its unique nuclear properties.
Pinacolborane-10B can be synthesized from commercially available boron sources, such as boric acid or boron trifluoride. The synthesis often involves the use of specific reagents and catalysts to facilitate the incorporation of the boron-10 isotope into the pinacolborane structure. The availability of isotopically enriched boron sources has made it feasible to produce this compound for research and application purposes .
Pinacolborane-10B falls under the category of organoboron compounds. It is classified as a boronic ester, which are compounds characterized by the presence of a boron atom bonded to an alkyl or aryl group and an oxygen atom from an alcohol or phenol. This classification highlights its reactivity and utility in various chemical transformations.
The synthesis of Pinacolborane-10B can be achieved through several methods, primarily involving hydroboration reactions. The most common method includes the hydroboration of alkenes or alkynes using diboranes or pinacolborane itself as reagents.
The process often involves rigorous control over reaction conditions, including temperature, pressure, and reaction time. For instance, reactions may be conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or moisture interference . Additionally, purification techniques such as column chromatography are employed to isolate the final product effectively.
Pinacolborane-10B participates in various chemical reactions typical for organoboron compounds:
The reactivity of Pinacolborane-10B is influenced by its electronic properties imparted by the presence of the boron atom and its isotopic composition. This affects reaction kinetics and mechanisms, making it a subject of interest for mechanistic studies in organometallic chemistry.
The mechanism by which Pinacolborane-10B exerts its chemical reactivity generally involves:
Kinetic studies indicate that reactions involving Pinacolborane-10B exhibit specific rate constants that can be influenced by factors such as solvent choice and temperature . Understanding these mechanisms is crucial for optimizing synthetic routes involving this compound.
Pinacolborane-10B typically appears as a colorless liquid with a characteristic odor. Its boiling point and density may vary slightly compared to non-enriched pinacolborane due to differences in molecular weight caused by the isotopic substitution.
The chemical properties include:
Relevant data from studies indicate that Pinacolborane-10B shows enhanced stability compared to its lighter isotopes under certain conditions, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Pinacolborane-10B finds applications primarily in:
Pinacolborane-10B (C6H1310BO2; CAS 25015-63-8) is an isotopically enriched variant of pinacolborane where natural boron (≈20% 10B) is replaced by >99% pure boron-10. This colorless liquid retains the core structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane but exhibits distinct nuclear properties due to isotopic enrichment. Its molecular weight (127.18 g/mol) is marginally lower than natural pinacolborane (127.98 g/mol) due to mass differences between 10B and 11B [3] [6].
The compound’s reactivity mirrors conventional pinacolborane, undergoing hydroboration, borylation, and catalytic transformations. However, the 10B nucleus provides a critical advantage: an exceptionally high thermal neutron capture cross-section (3,840 barns vs. 0.2 barns for 11B). This property enables precise neutron-induced nuclear fission (10B + nthermal → 7Li + 4He + γ), where high-energy α-particles (1.47 MeV) and lithium nuclei (0.84 MeV) deliver cytotoxic radiation within a 5–9 μm path length (approximately one cell diameter) [1] [2].
Table 1: Key Properties of Pinacolborane-10B vs. Natural Isotopolog
Property | Pinacolborane-10B | Natural Pinacolborane |
---|---|---|
Molecular Formula | C6H1310BO2 | C6H13BO2 |
CAS Number | 25015-63-8 | 25015-63-8 (unlabeled) |
Molecular Weight (g/mol) | 127.18 | 127.98 |
Neutron Capture Cross-Section | 3,840 barns | ≈770 barns (average) |
Boiling Point (°C at 50 mmHg) | 42–43 | 42–43 |
Isotopic purity is chemically inert but physically transformative. 11B NMR spectroscopy confirms enrichment levels (δ ~30 ppm), while neutron capture applications require >95% 10B to maximize therapeutic efficiency and minimize neutron dose requirements [1] [6].
Pinacolborane emerged as a cornerstone reagent in the 1990s, overcoming limitations of earlier boron sources like catecholborane. Its development paralleled advances in transition-metal catalysis, particularly Suzuki-Miyaura cross-coupling, which demanded stable, handleable boronic acid equivalents. The pinacol ester group conferred exceptional stability against hydrolysis and protodeborylation while maintaining reactivity in metal-catalyzed borylation reactions [3] [7].
Key milestones include:
The synthesis of 10B-enriched pinacolborane followed naturally from the demand for isotopically labeled reagents in BNCT research. Early routes involved isotopic enrichment of boron precursors (e.g., 10BF3) followed by reduction and esterification. Modern approaches utilize one-pot isotopic exchange or direct synthesis from 10B-enriched borane complexes, achieving >99% isotopic purity [1] [6].
Table 2: Evolution of Synthetic Methods for Pinacolborane-10B
Method | Key Reaction | Isotopic Purity | Scale |
---|---|---|---|
Reduction of 10B-Enriched Haloboranes | BX3 + Pinacol → HBpin | >95% | Milligram |
Isotope Exchange | B2pin2 + 10BH3 → 10B2pin2 → 10HBpin | >99% | Multigram |
Direct Synthesis from 10BF3 | 10BF3 + Reducing Agent → 10HBpin | >98% | Industrial |
Bibliometric analysis reveals surging interest: Kyoto University and MIT publications dominate BNCT-related organoboron chemistry, with "boron delivery agents" and "borylation" as top keywords since 2015 [7]. Pinacolborane-10B now enables deuterium-free 11B NMR tracking in drug metabolism studies, overcoming signal interference in deuterated solvents [3].
BNCT’s therapeutic efficacy hinges on 10B’s neutron capture physics and tumor-specific delivery. Pinacolborane-10B serves as a linchpin for synthesizing high-specific-activity BNCT drugs, notably boronophenylalanine (BPA), where isotopic enrichment increases neutron capture efficiency by >5-fold compared to natural boron [1] [4] [8].
Mechanistic Advantages:
Synthetic Utility:Pinacolborane-10B enables scalable routes to BNCT agents:
Table 3: BNCT Agents Synthesized Using Pinacolborane-10B
Boron Agent | Tumor Type | Tumor:Blood Uptake Ratio | Clinical Status |
---|---|---|---|
[10B]-BPA-F | Glioblastoma, Melanoma | 3.5:1 | Phase II/III (Japan, Finland) |
[10B]-BSH | Head & Neck Cancer | 2.8:1 | Phase II (China) |
Carborane-Dendrimers | Various | >5:1 (Preclinical) | Research Stage |
Accelerator-based neutron sources (e.g., Sumitomo’s NeuCure™) now enable hospital-based BNCT, escalating demand for 10B-drugs. Japan approved BNCT for unresectable head/neck cancer in 2020 using BPA derived from pinacolborane-10B [2] [7]. Current research focuses on improving tumor selectivity via amino acid transporters (LAT1) or folate receptors, where pinacolborane-10B serves as a modular 10B source for bioconjugation [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0